Superior Bone Anabolic Potency: Cajanin vs. Isoformononetin in a Rat Model of Peak Bone Mass Acquisition
In a 30-day oral administration study in recently weaned female Sprague-Dawley rats, cajanin demonstrated superior bone anabolic effects compared to its closest structural analog, isoformononetin. Both compounds were administered at an equivalent oral dose of 10.0 mg/kg/day. Cajanin significantly increased bone mineral density (BMD) at all skeletal sites, enhanced bone biomechanical strength, and improved mineral apposition rate (MAR) and bone formation rate (BFR) compared to the vehicle control [1]. While isoformononetin also increased BMD at various anatomic sites, its effect was less potent than cajanin. Critically, isoformononetin had no effect on bone biomechanical strength, a key functional parameter of bone quality, whereas cajanin significantly enhanced it [1].
| Evidence Dimension | In vivo bone mineral density (BMD) and biomechanical strength |
|---|---|
| Target Compound Data | Increased BMD at all skeletal sites; enhanced bone biomechanical strength; increased MAR and BFR (all p<0.05 vs. control) |
| Comparator Or Baseline | Isoformononetin (7-methoxy daidzein) 10.0 mg/kg/day |
| Quantified Difference | Cajanin was 'more potent' than isoformononetin in increasing BMD; isoformononetin had 'no effect' on bone biomechanical strength. |
| Conditions | Female Sprague-Dawley rats (recently weaned), oral gavage daily for 30 days |
Why This Matters
For research focused on fracture prevention, cajanin's ability to enhance both bone density and biomechanical strength provides a functional advantage over isoformononetin, which fails to improve bone strength despite increasing BMD.
- [1] Bhargavan B, Gautam AK, Singh D, Kumar A, Chaurasia S, Tyagi AM, Yadav DK, Mishra JS, Singh AB, Sanyal S, Goel A, Maurya R, Chattopadhyay N. Methoxylated isoflavones, cajanin and isoformononetin, have non-estrogenic bone forming effect via differential mitogen activated protein kinase (MAPK) signaling. J Cell Biochem. 2009 Oct 1;108(2):388-99. View Source
